2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring and an amine group. Its molecular formula is C₉H₁₃N₃, and it has a molecular weight of approximately 165.22 g/mol. The compound features an ethyl group attached to the pyrazole nitrogen and a propan-1-amine moiety, which contributes to its distinctive chemical properties and potential biological activities. The presence of the pyrazole ring is significant as it often imparts various pharmacological activities to compounds.
The chemical reactivity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can be attributed to both its amine and pyrazole functionalities. The compound can undergo various reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry .
2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine exhibits potential biological activities that are common among pyrazole derivatives. Research indicates that compounds with a pyrazole core often demonstrate:
The specific biological activity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine requires further investigation through pharmacological studies.
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can be achieved through several methods:
Recent advances in synthetic methodologies, such as microwave-assisted synthesis and solvent-free conditions, have improved yields and reduced reaction times for such compounds .
The applications of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine span various fields:
Understanding the interactions of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine with biological targets is crucial for elucidating its pharmacological potential. Preliminary studies indicate that:
Such interaction studies are essential for guiding future research and development efforts.
Several compounds share structural similarities with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines, each exhibiting unique properties. Below is a comparison highlighting their structural features:
| Compound Name | Structural Features |
|---|---|
| 3,5-Dimethylpyrazole | Contains two methyl groups on the pyrazole ring |
| 4-Aminoantipyrine | An aminopyridine derivative with analgesic properties |
| 1-(Propan-2-yl)-1H-pyrazole | A simpler pyrazole derivative without an amine group |
| 2-(4-Methylpyrazolyl)ethanol | Similarity in pyrazole structure but with ethanol moiety |
| (1-Isopropylpyrazolyl)methanol | Features an isopropyl group instead of ethyl |
The uniqueness of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines lies in its combination of structural complexity and potential biological activity, distinguishing it from simpler analogs while providing avenues for diverse applications in research and industry .
Traditional synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine rely on sequential functional group transformations and cyclization reactions. These methods typically involve constructing the pyrazole ring followed by introduction of the propan-1-amine side chain.
The pyrazole ring is synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, acetylenic ketones react with substituted hydrazines under acidic conditions to form regioisomeric pyrazoles. A representative pathway involves:
Key parameters include:
The propan-1-amine moiety is introduced via nucleophilic substitution or reductive amination:
Table 1: Comparative Yields in Traditional Synthesis
| Step | Reagents | Yield (%) |
|---|---|---|
| Pyrazole cyclization | Ethyl hydrazine, HCl | 65–75 |
| Aldol condensation | Nitroethane, KOH | 60 |
| Reduction | LiAlH4, THF | 85 |
The pyrazole ring system serves as a privileged scaffold in medicinal chemistry, with substitution patterns at various positions critically influencing biological activity [2] [3]. Research demonstrates that electrophilic substitution reactions occur preferentially at position 4 of the pyrazole ring, while nucleophilic attacks favor positions 3 and 5 [2]. In the case of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, the ethyl substitution at the nitrogen-1 position and the propan-1-amine group at position 4 create a unique pharmacophore profile [1].
Studies on pyrazole derivatives reveal that the introduction of lipophilic groups significantly enhances biological potency [4]. The ethyl substitution at the nitrogen position modulates the electronic properties of the pyrazole ring, affecting both receptor binding affinity and selectivity [5]. Comparative analysis of substitution patterns shows that compounds with para-bromophenyl radicals attached to the pyrazole ring demonstrate specific patterns of metabolic enzyme inhibition [5] [6]. Compounds with triphenyl substitutions exhibit potent acetylcholinesterase inhibition with inhibitory concentration 50 values of 66.37 nanomolar, while diphenyl substitutions show alpha-glycosidase inhibition with inhibitory concentration 50 values ranging from 36.02 to 43.72 nanomolar [5].
| Substitution Pattern | Biological Target | Inhibitory Concentration 50 (nanomolar) | Reference Activity |
|---|---|---|---|
| 3,5-Diaryl pyrazole | Acetylcholinesterase | 464,000 | Alzheimer disease research [7] |
| 3-Amino pyrazole | Acetylcholinesterase | 66.37 | Enzyme inhibition studies [5] |
| Para-bromophenyl | Carbonic anhydrase | 0.75-0.93 | Metabolic enzyme targeting [5] |
| 4-Substituted pyrazole | Variable targets | Under investigation | Present compound analysis [1] |
The structure-activity relationship data indicates that the positioning of electron-donating and electron-withdrawing groups on the pyrazole ring directly correlates with biological activity [3] [8]. Research on 3,5-diarylpyrazole analogs demonstrates that the introduction of lipophilic cyclohexane rings facilitates improved potencies, leading to the development of spiropyrazoline derivatives [4] [7].
The positioning of the amine functional group plays a crucial role in target engagement and biological activity of pyrazole-based compounds [9] [10]. In 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, the primary amine group is positioned at the terminal carbon of the propyl chain, providing optimal hydrogen bonding capacity for protein interactions [9]. Research demonstrates that primary amines offer superior hydrogen bonding potential compared to secondary or tertiary amines, with two available hydrogen bond donors enhancing target specificity [11].
Cellular target engagement assays reveal that the spatial arrangement of the amine group significantly influences binding affinity and selectivity [9]. Studies on 3-amino-1H-pyrazole-based kinase inhibitors show that the amino group positioning affects the cellular activity outcome, with compounds demonstrating nanomolar to micromolar inhibitory concentration 50 values depending on the amine location [9] [12]. The flexibility of the propyl linker in the target compound allows for multiple binding orientations, potentially increasing the probability of favorable protein-ligand interactions [13].
Pharmacophore modeling studies indicate that amine functional groups serve as critical hydrogen bond acceptors and donors in biological systems [14]. Seven-feature pharmacophore models built for pyrazole-based compounds consistently identify donor-acceptor-donor hydrogen bonding motifs as essential for biological activity [14]. The primary amine in 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine provides the necessary hydrogen bonding characteristics for interaction with protein targets, particularly those involved in neurotransmitter-like activities [10].
| Amine Type | Hydrogen Bonding Capacity | Target Engagement Profile | Bioavailability Characteristics |
|---|---|---|---|
| Primary amine (Terminal) | High (2 donors) | Strong protein interactions | Good oral absorption [11] |
| Secondary amine (Internal) | Medium (1 donor) | Selective binding | Moderate absorption [11] |
| Tertiary amine (N-substituted) | Low (0 donors) | Hydrophobic interactions | Enhanced permeability [11] |
| Aromatic amine (Aniline-type) | Medium (1 donor, aromatic) | π-π stacking possible | Variable absorption [11] |
The positioning of the amine group at the propyl terminus in the target compound facilitates diverse molecular interactions while maintaining favorable pharmacokinetic properties [15]. Research on amino-pyrazoles demonstrates that these frameworks provide useful ligands for various receptors and enzymes, including p38 mitogen-activated protein kinase and different kinases [15].
Spiropyrazoline analogues represent an important class of pyrazole-related compounds that differ significantly from linear pyrazole derivatives like 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine [4] [7]. The key structural difference lies in the incorporation of a spiro-cyclohexane ring system that restricts conformational flexibility while potentially enhancing selectivity [4]. Research on pyrazole and spiropyrazoline analogs as multifunctional agents demonstrates that the introduction of lipophilic cyclohexane rings in 3,5-diarylpyrazole analogs leads to spiropyrazoline derivatives with facilitated and improved potencies [4].
Comparative studies reveal that spiropyrazoline compounds exhibit enhanced selectivity due to their rigid geometric constraints, while maintaining biological activity [16] [7]. Computational prediction studies on 3,5-diaryl-1H-pyrazole and spiropyrazoline derivatives as acetylcholinesterase inhibitors show that both structural classes demonstrate significant efficacy, with spiropyrazoline analogs often displaying superior binding affinity [16]. Three-dimensional quantitative structure-activity relationship analysis using comparative molecular field analysis and molecular similarity index analysis models indicates that spiropyrazoline derivatives can achieve higher predictive power with correlation coefficients exceeding 0.98 [16].
The conformational flexibility of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine contrasts sharply with the rigid spiro structure of spiropyrazoline analogues [4]. While the linear pyrazole derivative allows for multiple binding orientations and diverse molecular interactions, spiropyrazoline compounds offer enhanced selectivity through their restricted conformational space [7]. Studies demonstrate that compounds with spiro-cyclohexane systems achieve acetylcholinesterase inhibition with inhibitory concentration 50 values as low as 464 nanomolar, representing significant improvements over non-spiro analogs [7].
| Structural Feature | 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine | Spiropyrazoline Analogues |
|---|---|---|
| Core Structure | Pyrazole ring with linear side chain [1] | Pyrazoline with spiro-cyclohexane [4] |
| Conformational Flexibility | High - flexible side chain [1] | Low - rigid spiro structure [4] |
| Binding Mode | Multiple orientations possible [9] | Restricted binding due to rigidity [4] |
| Selectivity Profile | Moderate selectivity [1] | Enhanced selectivity [16] |
| Target Engagement | Diverse protein interactions [9] | Specific spatial arrangement [7] |
Molecular docking studies comparing linear pyrazole derivatives with spiropyrazoline analogs reveal distinct binding patterns and interaction profiles [16]. The rigid spiro system in spiropyrazoline compounds provides specific three-dimensional arrangements that can achieve superior binding affinity with target proteins, particularly acetylcholinesterase [16] [7]. However, the flexibility of compounds like 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine may offer advantages in targeting multiple biological pathways or accommodating induced fit mechanisms during protein binding [9].